Aldumastat
Overview
Description
Mechanism of Action
Target of Action
Aldumastat primarily targets ADAMTS-5 , a key enzyme involved in the degradation of aggrecan, a major component of cartilage . This makes ADAMTS-5 a promising target for the development of disease-modifying osteoarthritis drugs .
Mode of Action
This compound acts as a potent, selective, and orally active inhibitor of ADAMTS-5 . By inhibiting ADAMTS-5, it prevents the degradation of aggrecan , thereby reducing cartilage degradation in inflamed osteoarthritic joints .
Biochemical Pathways
The inhibition of ADAMTS-5 by this compound disrupts the normal catabolic activity in cartilage explants, leading to a reduction in the release of glycosaminoglycan . This disruption of the normal biochemical pathway is predicted to reduce cartilage degradation in osteoarthritic joints .
Pharmacokinetics
This compound has been shown to have excellent drug-like properties and pharmacokinetic profiles . It is orally bioavailable and has been investigated in clinical trials for its safety, tolerability, and pharmacokinetics . The pharmacokinetics of this compound in elderly individuals with osteoarthritis were found to be similar to those in healthy volunteers, potentially supporting once-daily oral treatment .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in cartilage proteoglycan loss and cartilage damage score, as well as a significant impact on subchondral bone sclerosis . These results provide support for the progression of this compound into clinical trials as a potential oral treatment for osteoarthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aldumastat is synthesized through a series of chemical reactions involving the formation of its core structure, followed by functional group modifications to enhance its activity and selectivity. The synthetic route typically involves:
- Formation of the imidazolidine-2,4-dione core.
- Introduction of the cyclopropyl group.
- Attachment of the 3,5-difluorophenyl group via a piperazine linker .
Industrial Production Methods
The industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
- Scaling up the reaction conditions.
- Ensuring high purity and yield.
- Implementing efficient purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Aldumastat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound.
Substitution: This compound can undergo substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions include modified derivatives of this compound with altered activity and selectivity .
Scientific Research Applications
Chemistry: Used as a tool compound to study the inhibition of ADAMTS-5.
Biology: Investigated for its role in modulating cartilage degradation and inflammation.
Medicine: Explored as a therapeutic agent for osteoarthritis and other musculoskeletal diseases.
Industry: Potential applications in the development of new drugs targeting metalloproteinases .
Comparison with Similar Compounds
Aldumastat is compared with other ADAMTS-5 inhibitors such as:
GLPG1972: Another name for this compound.
Compound 18: Exhibits better pharmacokinetic profiles and dose-dependent efficacy in osteoarthritis models.
ADAMTS-4 inhibitors: This compound has 8-fold selectivity over ADAMTS-4, making it more specific for ADAMTS-5.
This compound’s uniqueness lies in its high selectivity and potency as an ADAMTS-5 inhibitor, making it a promising candidate for osteoarthritis treatment .
Properties
IUPAC Name |
(5S)-5-cyclopropyl-5-[3-[(3S)-4-(3,5-difluorophenyl)-3-methylpiperazin-1-yl]-3-oxopropyl]imidazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N4O3/c1-12-11-25(6-7-26(12)16-9-14(21)8-15(22)10-16)17(27)4-5-20(13-2-3-13)18(28)23-19(29)24-20/h8-10,12-13H,2-7,11H2,1H3,(H2,23,24,28,29)/t12-,20-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLVKUWQFZQPPS-YUNKPMOVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC(=CC(=C2)F)F)C(=O)CCC3(C(=O)NC(=O)N3)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=CC(=CC(=C2)F)F)C(=O)CC[C@@]3(C(=O)NC(=O)N3)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1957278-93-1 | |
Record name | Aldumastat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1957278931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-5-cyclopropyl-5-(3-((S)-4-(3,5-difluorophenyl)-3-methylpiperazin-1-yl)-3-oxopropyl)imidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALDUMASTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EI4HZ6P03E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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